2-Chloro-5-(dimethylcarbamoyl)benzeneboronic acid
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Overview
Description
2-Chloro-5-(dimethylcarbamoyl)benzeneboronic acid is a chemical compound with the molecular formula C9H11BClNO3. It is a boronic acid derivative that is used primarily as a pharmaceutical intermediate . This compound is known for its unique reactivity and selectivity, making it a valuable building block in various chemical syntheses .
Preparation Methods
The synthesis of 2-Chloro-5-(dimethylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with dimethylamine, followed by reduction and subsequent boronation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and quality .
Chemical Reactions Analysis
2-Chloro-5-(dimethylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-5-(dimethylcarbamoyl)benzeneboronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(dimethylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-Chloro-5-(dimethylcarbamoyl)benzeneboronic acid can be compared with other similar compounds, such as:
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid: This compound has a similar structure but with a methyl group instead of a dimethyl group.
2-Chloro-5-(ethylcarbamoyl)benzeneboronic acid: Another similar compound with an ethyl group, which may have different applications and properties.
The uniqueness of this compound lies in its specific reactivity and selectivity, making it a valuable tool in various chemical and biological applications .
Properties
Molecular Formula |
C9H11BClNO3 |
---|---|
Molecular Weight |
227.45 g/mol |
IUPAC Name |
[2-chloro-5-(dimethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BClNO3/c1-12(2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3 |
InChI Key |
LVOHUMGEBQAIBQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N(C)C)Cl)(O)O |
Origin of Product |
United States |
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